molecular formula C8H18O4SSi B8476584 3-(Acetylthio)-1-propyltrimethoxysilane CAS No. 64456-54-8

3-(Acetylthio)-1-propyltrimethoxysilane

Cat. No.: B8476584
CAS No.: 64456-54-8
M. Wt: 238.38 g/mol
InChI Key: MOPINAXCCFNGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylthio)-1-propyltrimethoxysilane is an organosilane compound featuring a trimethoxysilyl group, a propyl chain, and an acetylthio (-SAc) functional group. The acetylthio group provides a protected thiol moiety, which can be deacetylated under specific conditions to yield reactive thiols. This compound is primarily utilized in materials science for surface modification, adhesion promotion, and controlled-release applications due to its dual reactivity (silane hydrolysis and thiol participation) .

Properties

CAS No.

64456-54-8

Molecular Formula

C8H18O4SSi

Molecular Weight

238.38 g/mol

IUPAC Name

S-(3-trimethoxysilylpropyl) ethanethioate

InChI

InChI=1S/C8H18O4SSi/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3

InChI Key

MOPINAXCCFNGGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC[Si](OC)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations in Propyltrimethoxysilane Derivatives

The propyltrimethoxysilane backbone is versatile, with functional groups dictating reactivity and applications. Key derivatives include:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
3-(Acetylthio)-1-propyltrimethoxysilane Acetylthio (-SAc) C₈H₁₈O₃SSi 222.37* N/A† Controlled thiol release, adhesives
3-Mercaptopropyltrimethoxysilane Thiol (-SH) C₆H₁₆O₃SSi 196.34 4420-74-0 Rubber vulcanization, metal adhesion
(3-Aminopropyl)trimethoxysilane Amine (-NH₂) C₆H₁₇NO₃Si 179.29 13822-56-5 Polymer composites, surface functionalization
3-Methacryloxypropyltrimethoxysilane Methacrylate C₁₀H₂₀O₅Si 248.35 2530-85-0 Dental materials, UV-curable coatings
3-Glycidoxypropyltrimethoxysilane Epoxy C₉H₂₀O₅Si 236.34 2530-83-8 Epoxy adhesives, corrosion inhibition

Sources: .

Reactivity and Stability

  • Acetylthio vs. Thiol : The acetylthio group in this compound offers stability against premature oxidation compared to the free thiol in 3-Mercaptopropyltrimethoxysilane. However, it requires basic or nucleophilic conditions to deprotect the thiol, whereas the mercapto derivative is immediately reactive but prone to disulfide formation .
  • Amine vs. Acetylthio: The amine group in (3-Aminopropyl)trimethoxysilane enables hydrogen bonding and covalent coupling with carbonyl groups, making it ideal for bioconjugation. In contrast, the acetylthio group focuses on thiol-ene or thiol-metal interactions .
  • Methacrylate vs. Acetylthio : Methacrylate-functionalized silanes undergo radical polymerization, enabling crosslinking in coatings. The acetylthio variant lacks this capability but provides orthogonal reactivity for sequential functionalization .

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